Virol B

描述

Based on nomenclature conventions, it may belong to a class of phenolic or quaternary ammonium compounds, which are commonly used for their antimicrobial properties . Further clarification from additional sources is required to confirm its exact classification and biological activity.

属性

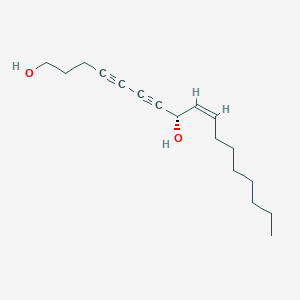

分子式 |

C17H26O2 |

|---|---|

分子量 |

262.4 g/mol |

IUPAC 名称 |

(Z,8S)-heptadec-9-en-4,6-diyne-1,8-diol |

InChI |

InChI=1S/C17H26O2/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18/h11,14,17-19H,2-6,8,10,13,16H2,1H3/b14-11-/t17-/m0/s1 |

InChI 键 |

OZXJUTMPBYVTKB-IFCKCIONSA-N |

手性 SMILES |

CCCCCCC/C=C\[C@@H](C#CC#CCCCO)O |

规范 SMILES |

CCCCCCCC=CC(C#CC#CCCCO)O |

产品来源 |

United States |

化学反应分析

MMV688279 and Derivatives

A pyrazolopyridine derivative (MMV688279) demonstrated potent antiviral activity against SARS-CoV-2 through mechanisms involving viral RNA reduction and inhibition of viral progeny release (Fig. 3–5) . Key reactions include:

-

Michael Addition and Cyclization : Synthesis of pyridone hybrids via reaction intermediates involving dimethylamine elimination and tautomerization (Scheme 3–4) .

-

Structure-Activity Relationship : Fluorinated analogs (e.g., compound 8f ) showed enhanced potency (IC₅₀ = 10.52 µM) due to improved binding interactions (Table 1) .

| Compound | R-Group | CC₅₀ (µM) | IC₅₀ (µM) | Selectivity Index |

|---|---|---|---|---|

| 8f | 4-FC₆H₄ | 550 | 10.52 | 52.281 |

| 8g | 2,3-FC₆H₃ | 425.8 | 21.46 | 115.971 |

| 8h | 3-CF₃C₆H₄ | 391.5 | 3.669 | 106.704 |

Methylene Blue (MB)

MB exhibited broad-spectrum virucidal activity against SARS-CoV-2 and influenza H1N1 through:

-

Redox Reactions : Generation of reactive singlet oxygen (¹O₂) causing guanine oxidation (8-oxoGua lesions) in viral RNA .

-

Direct Inactivation : Incubation with MB (2 µg/mL, 2–20 hrs) reduced infectious viral particles by >90% in dark and light conditions (Fig. 1a–d) .

Nitazoxanide (MMV688991)

This antiparasitic drug showed antiviral effects via:

-

Post-Entry Inhibition : Reduced SARS-CoV-2 spike protein expression in Vero and Calu-3 cells (10–1000-fold viral RNA reduction) .

-

Dose-Dependent Activity : EC₅₀ values in the low micromolar range (Fig. 3C–D) .

Benzothiazole-Pyridine Hybrids

Synthesized via solvent-free mechanochemical grinding (Schemes 1–3) :

-

Mechanism : Enamine intermediates (4 ) reacted with 2-cyanoacetamides (5a–h ) to form pyridyl benzothiazoles (8a–h ) through Michael addition and cyclization.

-

Antiviral Efficacy : Fluorinated derivative 8f displayed the highest selectivity index (SI = 52.281) against SARS-CoV-2 .

Ribavirin Detection via Oscillating Reactions

Ribavirin altered the Belousov-Zhabotinsky (B-Z) oscillating system by accelerating bromine consumption, enabling kinetic determination at concentrations as low as 1.5×10⁻⁷ mol·L⁻¹ .

Key Limitations and Recommendations

相似化合物的比较

Comparison with Similar Compounds

The following comparison is based on antiviral agents discussed in the provided evidence, which may share functional or structural similarities with Virol B. Key compounds include sodium hypochlorite , triclosan , and chlorhexidine , all of which exhibit antiviral properties through distinct mechanisms .

Table 1: Comparative Analysis of Antiviral Compounds

| Parameter | This compound (Hypothetical) | Sodium Hypochlorite | Triclosan | Chlorhexidine |

|---|---|---|---|---|

| Chemical Class | Phenolic/Quaternary Ammonium* | Hypochlorite salt | Chlorinated phenolic ether | Bisbiguanide |

| Mechanism | Membrane disruption* | Oxidative damage to viral capsid | Inhibits lipid synthesis | Disrupts microbial membranes |

| Efficacy Against HBV | Not specified | Limited efficacy in blood† | No direct evidence | No direct evidence |

| Efficacy Against PRV | Not specified | Not tested | Not tested | Not tested |

| Clinical Use | Potential disinfectant* | Surface disinfection | Topical antiseptic | Surgical scrub |

| Safety Profile | Unknown | Corrosive at high concentrations | Hormonal disruption concerns | Skin irritation |

*Inferred based on compound class; †Referenced in studies on blood interference with antiviral activity .

Research Findings and Limitations

- Sodium Hypochlorite : Demonstrated reduced antiviral efficacy in the presence of blood, highlighting limitations in clinical settings .

- This compound: No direct experimental data are available in the provided evidence. Its hypothetical comparison relies on structural/functional parallels to phenolic compounds, which require validation through targeted studies.

常见问题

Q. Table 1: Key HBV Replication Markers

| Marker | Role in Replication | Assay Method |

|---|---|---|

| cccDNA | Transcriptional template | qPCR, Southern blot |

| HBsAg | Envelope protein; diagnostic marker | ELISA, Chemiluminescence |

| HBV DNA | Viral load indicator | qPCR |

Advanced Research: How can researchers resolve contradictions in clinical data on antiviral resistance?

Studies report varying resistance rates for nucleos(t)ide analogs (e.g., Lamivudine: 20–30% resistance at 1–2 years vs. Entecavir: high barrier to resistance) . Contradictions may arise from patient adherence, viral genotypes, or study design heterogeneity.

Methodological Guidance :

- Conduct meta-analyses with stratification by viral genotype (A–J) and treatment duration.

- Use next-generation sequencing (NGS) to detect low-frequency resistance mutations (e.g., rtM204V/I in polymerase gene).

- Apply statistical models (Cox regression) to adjust for confounding variables like comorbidities .

Basic Research: What are the criteria for selecting diagnostic biomarkers in HBV studies?

Primary biomarkers include HBsAg (infection status), anti-HBs (vaccination/immunity), HBeAg (viral replication activity), and HBV DNA (quantifiable viral load) .

Methodological Guidance :

- Validate assays using WHO international standards for HBsAg and HBV DNA quantification.

- For cohort studies, combine serological testing (ELISA) with molecular methods (qPCR) to distinguish acute/chronic infection .

Advanced Research: How should researchers design studies to evaluate novel immunotherapies for chronic HBV?

Q. Experimental Design Considerations :

- Use humanized mouse models (e.g., FRG mice with human hepatocytes) to test T-cell therapies or checkpoint inhibitors.

- Incorporate multiparametric flow cytometry to assess immune cell subsets (e.g., CD8+ T-cell exhaustion markers like PD-1).

- Apply single-cell RNA-seq to profile host-virus interactions in liver biopsies .

Q. Table 2: Challenges in HBV Immunotherapy Trials

| Challenge | Mitigation Strategy |

|---|---|

| Immune tolerance | Combine antivirals with TLR-agonists |

| cccDNA persistence | Test CRISPR/Cas9-based gene editing |

| Heterogeneous patient responses | Stratify by HLA haplotype and viral load |

Basic Research: What ethical and logistical frameworks govern HBV clinical trials involving immunosuppressed patients?

Q. Guidelines :

- Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for trial design .

- Screen participants for HBV DNA and HBsAg before immunosuppressive therapies.

- Monitor for reactivation using monthly HBV DNA assays and preemptive antiviral prophylaxis (e.g., Tenofovir) .

Advanced Research: How can multi-omics approaches address gaps in understanding HBV-host interactions?

Q. Methodological Recommendations :

- Integrate proteomics (viral protein-host protein interactions) and metabolomics (hepatic metabolic dysregulation) with genomic data.

- Use network analysis tools (Cytoscape) to map host pathways hijacked by HBV (e.g., Wnt/β-catenin signaling).

- Share data via public repositories (NCBI GEO, PRIDE) to enable cross-study validation .

Basic Research: What statistical methods are appropriate for analyzing HBV epidemiological data?

- Apply Kaplan-Meier survival analysis for progression to cirrhosis/HCC in longitudinal cohorts.

- Use multivariate logistic regression to identify risk factors (e.g., alcohol use, coinfection with HDV).

- Address missing data via multiple imputation techniques .

Advanced Research: How should researchers handle discrepancies between in vitro and in vivo drug efficacy data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。